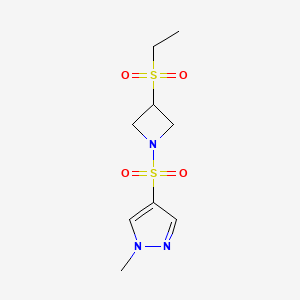![molecular formula C10H12N2O3S B2851173 [(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio]acetic acid CAS No. 1210-67-9](/img/structure/B2851173.png)
[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio]acetic acid is a heterocyclic compound featuring a quinazoline core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both a quinazoline ring and a thioacetic acid moiety suggests it may exhibit unique chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio]acetic acid typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Thioacetic Acid Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: [(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio]acetic acid can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetic acid moiety can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Various nucleophiles (amines, alcohols), solvents like dichloromethane or ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted quinazoline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio]acetic acid is used as an intermediate in the synthesis of more complex molecules
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its quinazoline core, which is known to be a scaffold for various bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. Quinazoline derivatives have been studied for their anticancer, antimicrobial, and anti-inflammatory activities, suggesting that this compound might also possess similar properties.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its reactivity and functional groups make it a versatile building block in organic synthesis.
Mécanisme D'action
The mechanism of action of [(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio]acetic acid would depend on its specific biological target. Generally, quinazoline derivatives can interact with various enzymes and receptors, modulating their activity. The thioacetic acid moiety might enhance the compound’s ability to bind to certain proteins or enzymes, potentially inhibiting their function or altering their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline: A core structure in many bioactive molecules, known for its pharmacological properties.
Thioacetic Acid: A simple thiol-containing compound used in organic synthesis.
[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thiourea]: A similar compound with a thiourea group instead of thioacetic acid, used in various chemical reactions and studies.
Uniqueness
[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio]acetic acid is unique due to the combination of the quinazoline core and the thioacetic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and potentially exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c13-8(14)5-16-10-11-7-4-2-1-3-6(7)9(15)12-10/h1-5H2,(H,13,14)(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVPZLASCIYOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[2-(3-methylphenyl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2851091.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2851092.png)





![1-Spiro[2.5]octan-6-ylethanone](/img/structure/B2851102.png)
![ethyl 6-methyl-2-oxo-4-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2851104.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2851106.png)
![3,5-dimethyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}-1H-pyrazole](/img/structure/B2851107.png)


